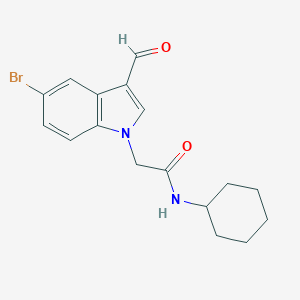
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is believed that the compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of these enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide has several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in the body. It has also been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide in lab experiments is its anti-cancer properties. The compound can be used to study the mechanisms of cancer cell growth and proliferation and can be used to develop new cancer treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to certain cells, and care should be taken when handling and using the compound in lab experiments.
Future Directions
There are several future directions for the study of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide. One of the significant future directions is the development of new cancer treatments based on the compound. The compound can also be studied for its potential applications in the treatment of other diseases, such as neurodegenerative diseases. Further studies can be conducted to understand the mechanism of action of the compound and its potential side effects. Additionally, the compound can be modified to improve its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide involves a multistep process. The starting material for the synthesis is 5-bromo-3-formylindole, which is reacted with cyclohexylamine in the presence of acetic acid to produce 5-bromo-3-(cyclohexylamino)-1H-indole. This intermediate is then reacted with acetic anhydride to produce 2-(5-bromo-3-cyclohexylamino-1H-indol-1-yl) acetamide. The final step involves the treatment of this intermediate with acetic acid to produce 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide.
Scientific Research Applications
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclohexylacetamide has been studied for its potential applications in various fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
Molecular Formula |
C17H19BrN2O2 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
2-(5-bromo-3-formylindol-1-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C17H19BrN2O2/c18-13-6-7-16-15(8-13)12(11-21)9-20(16)10-17(22)19-14-4-2-1-3-5-14/h6-9,11,14H,1-5,10H2,(H,19,22) |
InChI Key |
WAIVVTYCPBDRQX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)
amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B297390.png)
![2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide](/img/structure/B297391.png)